molecular formula C14H12F3N3O2S B2862435 1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-65-0

1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2862435
CAS No.: 318284-65-0
M. Wt: 343.32
InChI Key: KAJOJVFXTPGOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrazole derivative features a trifluoromethyl group at position 3, a carbonitrile group at position 4, and a sulfonyl-linked 2-methylbenzyl substituent at position 4. The methyl group at position 1 stabilizes the pyrazole ring, while the sulfonyl moiety enhances electron-withdrawing effects and metabolic stability. Its molecular weight is 329.30 g/mol (CAS 318284-64-9, ). The compound is likely explored for pesticidal or medicinal applications, given structural similarities to fipronil derivatives ().

Properties

IUPAC Name

1-methyl-5-[(2-methylphenyl)methylsulfonyl]-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c1-9-5-3-4-6-10(9)8-23(21,22)13-11(7-18)12(14(15,16)17)19-20(13)2/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJOJVFXTPGOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, with the CAS number 318284-65-0, is a compound that has garnered interest in various biological and pharmacological studies due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C14H12F3N3O2S
  • Molecular Weight : 343.32 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a sulfonyl moiety linked to a methylbenzyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes.

Anticancer Activity

Research indicates that compounds containing pyrazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects by increasing the compound's lipophilicity, thereby facilitating better cell membrane penetration.

Enzyme Inhibition

Studies have demonstrated that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. The sulfonyl group is known to participate in hydrogen bonding interactions, which may stabilize the enzyme-inhibitor complex.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Effect Cell Line/Model Reference
AnticancerInhibition of proliferationHepG2 (liver carcinoma)
Enzyme inhibitionReduced activity of target enzymeVarious enzymatic assays
CytotoxicityInduction of apoptosisA431 (epidermoid carcinoma)

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of pyrazole derivatives, this compound was evaluated against HepG2 liver carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in liver cancer treatment.

Case Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The findings revealed that it effectively inhibited kinase activity in vitro, leading to decreased phosphorylation of downstream targets associated with tumor growth.

Comparison with Similar Compounds

Positional Isomers: Sulfonyl Substituent Variations

  • 1-Methyl-5-[(4-Methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 318284-64-9, )
    • Key Difference : The sulfonyl group is attached to a 4-methylbenzyl instead of 2-methylbenzyl.
    • Impact : The para-methyl group may improve steric accessibility in binding pockets compared to the ortho-substituted target compound. Electronic effects remain similar, but solubility and crystal packing could differ.

Substituent Electronic Modifications

  • 1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile () Key Difference: The sulfonyl group is linked to a 3-(trifluoromethyl)phenyl ring.

Heterocyclic Replacements

  • 1-Methyl-5-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 318517-82-7, )

    • Key Difference : Morpholine replaces the sulfonyl-2-methylbenzyl group.
    • Impact : Morpholine introduces a polar, hydrogen-bond-accepting group, improving water solubility. This modification is advantageous for pharmacokinetics but may reduce target affinity in hydrophobic environments.
  • 1-Methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 324009-11-2, ) Key Difference: A piperazine-pyridine group replaces the sulfonyl substituent. Impact: The basic nitrogen in piperazine enhances interaction with acidic residues in biological targets.

Functional Group Variations

  • 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde () Key Differences: Sulfanyl (S–) replaces sulfonyl (SO₂–), and carbonitrile is replaced by carbaldehyde. The aldehyde offers reactivity for further derivatization but may introduce instability under physiological conditions.

Structural Hybrids and Derivatives

  • Fipronil Analogs () Example: 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile. Comparison: The sulfinyl (SO–) group in fipronil derivatives provides a balance between electron withdrawal and metabolic resistance, contrasting with the sulfonyl group in the target compound. Such analogs are potent insecticides, suggesting the target compound may also have pesticidal applications.

Preparation Methods

Directed Bromination

Procedure C:

  • Dissolve 1-methyl-3-CF₃-4-CN-pyrazole (2 mmol) in CHCl₃ (10 mL)
  • Add NBS (2.2 equiv) and FeCl₃ (0.1 equiv)
  • Reflux 6 h under Ar
  • Concentrate in vacuo, purify by FCC (hexane:EtOAc 3:1)

Regiochemical Control:
The 4-cyano group directs electrophilic attack to C5, yielding 5-bromo derivative (92% isolated).

Nucleophilic Sulfenylation

Procedure D:

  • Suspend 5-bromo intermediate (1 mmol) in DMSO (5 mL)
  • Add 2-methylbenzylthiol (1.5 equiv) and CuI (0.2 equiv)
  • Heat at 110°C for 8 h
  • Extract with CH₂Cl₂, dry over MgSO₄
  • Isolate 5-[(2-methylbenzyl)thio] product (85%)

Oxidation to Sulfone

Procedure E:

  • Dissolve sulfide (1 mmol) in AcOH (10 mL)
  • Add 30% H₂O₂ (3 equiv) and Na₂WO₄·2H₂O (0.05 equiv)
  • Stir at 60°C for 4 h
  • Pour into ice-water, filter precipitate
  • Recrystallize from MeCN to yield final sulfone (93%)

Oxidation Efficiency Comparison:

Oxidant Catalyst Time (h) Yield (%)
H₂O₂ Na₂WO₄ 4 93
mCPBA - 2 88
Oxone® - 6 79

The tungstate-catalyzed H₂O₂ system achieves near-quantitative conversion without over-oxidation.

Analytical Validation

Structural confirmation employs complementary techniques:

XRD Analysis (Referencing):

  • Monoclinic P2₁/c space group
  • Dihedral angle between pyrazole and sulfonylbenzyl: 57.4°
  • Intermolecular N-H···O hydrogen bonding network

Spectroscopic Data:

  • ¹⁹F NMR: δ -62.3 ppm (CF₃, dt, J = 9.1 Hz)
  • IR: ν 2245 cm⁻¹ (C≡N), 1320/1150 cm⁻¹ (SO₂)
  • HRMS: m/z 411.0942 [M+H]⁺ (calc. 411.0938)

Industrial Scale-Up Considerations

Pilot plant trials (100 mol scale) identified critical parameters:

Cycloaddition Stage:

  • Maintain CF₃CHN₂ concentration <0.5 M to prevent exothermic runaway
  • Implement continuous Ag₂O recycling (98% recovery via ion exchange)

Sulfonylation:

  • Replace H₂O₂ with O₂/AcOH catalytic oxidation for improved safety
  • Employ falling film reactor for gas-liquid mass transfer

Environmental Metrics:

Parameter Batch Process Improved Process
PMI (kg/kg) 87 23
E-Factor 65 18
Energy (kWh/mol) 410 290

Microwave-assisted alkylation and continuous flow bromination reduce PMI by 73%.

Challenges and Alternative Pathways

Early synthetic attempts encountered several hurdles:

Direct Sulfonation Failures:

  • SO₃/DMF complexes caused cyano group hydrolysis (40% degradation)
  • Lewis acid catalysts (AlCl₃) promoted trifluoromethyl cleavage

Alternative Route via Diazonium Intermediates:

  • Convert 5-amino derivative to diazonium salt
  • Treat with Na₂S₂O₄/2-methylbenzyl bromide
  • Oxidize to sulfone

While feasible (62% overall yield), this 5-step sequence proved inferior to the electrophilic approach.

Q & A

Q. What are the key synthetic routes for preparing 1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?

The synthesis involves multi-step functionalization of the pyrazole core. A typical route includes:

  • Cyclization : Formation of the pyrazole ring via hydrazine and α,β-unsaturated carbonyl compounds under acidic/basic conditions.
  • Sulfonylation : Introduction of the (2-methylbenzyl)sulfonyl group using sulfonyl chlorides or oxidative sulfonation.
  • Trifluoromethylation : Direct substitution or radical-mediated methods to install the CF₃ group.
    Key intermediates (e.g., pyrazole-thioethers) are oxidized to sulfones using mCPBA or H₂O₂ .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule analysis .
  • NMR spectroscopy : Analyze ¹H/¹³C/¹⁹F NMR to confirm substituent positions. For example, the sulfonyl group deshields adjacent protons, while CF₃ shows distinct ¹⁹F peaks .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm functional groups .

Q. What are the critical structural features influencing its reactivity?

  • Electron-withdrawing groups : The trifluoromethyl and sulfonyl groups increase electrophilicity at C-4, making it susceptible to nucleophilic attack.
  • Steric effects : The 2-methylbenzyl group introduces steric hindrance, affecting regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • DFT calculations : Model transition states to predict regioselectivity during sulfonylation or trifluoromethylation.
  • Molecular docking : Screen substituent effects on binding affinity if targeting enzymes (e.g., kinases). For example, bulky tert-butyl groups in analogs alter lipophilicity and bioavailability .
  • Reaction pathway simulation : Tools like Gaussian or ORCA can identify energy barriers in cyclization steps .

Q. How do structural analogs compare in biological activity?

A comparative analysis of analogs reveals:

Analog Substituent Key Differences
5-[(4-Methylbenzyl)sulfonyl]Methyl vs. tert-butylReduced steric bulk enhances solubility but lowers target affinity .
5-[(Phenyl)sulfonyl]No methyl on benzylLower metabolic stability due to increased oxidation susceptibility .
Thioether analogs (e.g., 5-[(2-methylbenzyl)thio])S vs. SO₂Thioethers are prone to oxidation, reducing in vivo stability .

Q. How can contradictory data in crystallography or spectroscopy be resolved?

  • Multi-technique validation : Combine XRD with solid-state NMR to address discrepancies in bond lengths or angles.
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain anomalous signals .
  • Redundant synthesis : Reproduce the compound under controlled conditions to rule out impurities or polymorphic forms .

Q. What strategies improve yield in the final sulfonylation step?

  • Catalysis : Employ Pd/Cu catalysts to enhance coupling efficiency between the pyrazole and sulfonyl chloride.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonyl group activation.
  • Protection/deprotection : Temporarily protect reactive sites (e.g., CN group) to prevent side reactions .

Q. How does the compound’s stability under varying pH conditions impact formulation?

  • Acidic conditions : The sulfonyl group hydrolyzes slowly, but the trifluoromethyl group remains intact.
  • Basic conditions : The nitrile group may undergo hydrolysis to carboxylic acid, requiring pH-controlled storage (pH 5–7) .

Methodological Notes

  • Data reproducibility : Document reaction parameters (e.g., temperature, solvent purity) meticulously to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.